"2-Chloro-3-(trifluoromethyl)phenol CAS number 138377-34-1"
"2-Chloro-3-(trifluoromethyl)phenol CAS number 138377-34-1"
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol (CAS: 138377-34-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist
Foreword: Unpacking a Niche Yet Potent Building Block
In the landscape of chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethyl (-CF₃) group, a common fluorine-containing motif, is of particular interest for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's overall profile.[1]
This guide focuses on 2-Chloro-3-(trifluoromethyl)phenol (CAS No. 138377-34-1), a halogenated phenolic compound that serves as a versatile, yet specialized, synthetic intermediate.[2] The presence of three distinct functional groups on the aromatic ring—a hydroxyl, a chloro, and a trifluoromethyl group—creates a unique electronic and steric environment. This guide aims to provide a comprehensive technical overview of its properties, reactivity, and potential applications to empower researchers in leveraging its synthetic utility.
Core Molecular Profile and Physicochemical Properties
2-Chloro-3-(trifluoromethyl)phenol is a colorless liquid characterized by a phenolic odor.[3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 138377-34-1.[2] The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.
Chemical Structure
Caption: Chemical structure of 2-Chloro-3-(trifluoromethyl)phenol.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 138377-34-1 | [2][3] |
| Molecular Formula | C₇H₄ClF₃O | [2][3] |
| Molecular Weight | 196.55 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Phenolic | [3] |
| Density | 1.479 g/mL at 25 °C | [2] |
| Boiling Point | 160 °C | [2][4] |
| Flash Point | 79 °C (174.2 °F) | [3][4] |
| Refractive Index (n20/D) | 1.482 | [2][4] |
| Water Solubility | Immiscible | [3] |
| SMILES String | Oc1cccc(c1Cl)C(F)(F)F | [2] |
| InChI Key | BGXZMBZFGAIBDH-UHFFFAOYSA-N | [2] |
Spectroscopic Signature for Structural Verification
Expected Spectroscopic Data
| Technique | Feature | Expected Characteristics | Rationale |
| ¹H NMR | Hydroxyl Proton (-OH) | Broad singlet, ~4-7 ppm | Exchangeable proton, hydrogen bonding broadens the signal.[5] |
| Aromatic Protons (Ar-H) | Multiplets, ~6.8-7.5 ppm | Three protons on a substituted ring will show complex splitting. The electron-withdrawing Cl and CF₃ groups will shift adjacent protons downfield.[7] | |
| ¹³C NMR | Aromatic Carbons | 6 peaks, ~115-160 ppm | C-OH carbon will be the most downfield. C-Cl and C-CF₃ will also be significantly shifted. |
| Trifluoromethyl Carbon (-CF₃) | Quartet, ~120-130 ppm | Carbon is split by three attached fluorine atoms (¹⁹F). | |
| IR Spectroscopy | O-H Stretch | Strong, broad band, 3200-3600 cm⁻¹ | Characteristic of hydrogen-bonded phenolic hydroxyl groups.[6] |
| C-O Stretch | Strong band, ~1200-1260 cm⁻¹ | Phenolic C-O stretch. | |
| C-F Stretch | Strong, multiple bands, 1100-1350 cm⁻¹ | Characteristic of the CF₃ group. | |
| Aromatic C=C Stretch | Medium bands, ~1450-1600 cm⁻¹ | Benzene ring vibrations. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | Peak at m/z 196 | Corresponding to the molecular weight. An M+2 peak at m/z 198 with ~1/3 the intensity will be present due to the ³⁷Cl isotope. |
| Fragmentation | Loss of CO, Cl, CF₃ | Common fragmentation pathways for phenols and halogenated aromatics.[5] |
Reactivity Profile and Synthetic Strategy
The utility of 2-Chloro-3-(trifluoromethyl)phenol lies in the distinct reactivity of its functional groups, which can be addressed selectively to construct more complex molecular architectures.
Key Reaction Pathways
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O-Alkylation/Arylation (Williamson Ether Synthesis): The phenolic proton is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, NaH) to form a potent nucleophilic phenoxide. This intermediate can then react with various electrophiles, such as alkyl halides or aryl halides (in Ullmann or Buchwald-Hartwig type couplings), to form ethers. This is a foundational step for incorporating the 2-chloro-3-(trifluoromethyl)phenoxy moiety into a larger molecule.[8][9]
-
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents govern the regioselectivity of further substitutions on the aromatic ring.
-
-OH group: Strongly activating, ortho, para-director.
-
-Cl group: Deactivating, ortho, para-director.
-
-CF₃ group: Strongly deactivating, meta-director. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 and the electronic deactivation from all substituents will necessitate carefully optimized, and likely forcing, reaction conditions.
-
Workflow: Role as a Synthetic Intermediate
The logical flow for utilizing this compound in a multi-step synthesis often begins with the modification of the hydroxyl group to prevent unwanted side reactions and to introduce a key linkage.
Caption: Conceptual workflow for using the phenol as a nucleophilic building block.
Potential Applications in Research & Development
While specific, commercialized applications of 2-Chloro-3-(trifluoromethyl)phenol are not extensively documented, its structure is highly relevant to fields that rely on fluorinated intermediates. Its utility can be inferred from the applications of its isomers and related trifluoromethylphenols.
-
Pharmaceutical Drug Discovery: The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly improve a compound's metabolic stability and cell permeability.[1][10] This phenol can serve as a starting point or fragment for synthesizing novel compounds targeting a wide range of biological targets. For example, trifluoromethyl-substituted phenoxy groups are key components in drugs like fluoxetine.[11] The chloro-substituent further modulates lipophilicity and can provide an additional vector for interaction with protein binding pockets.
-
Agrochemical Synthesis: Many modern herbicides and fungicides incorporate halogenated and trifluoromethyl-substituted aromatic rings to enhance efficacy and stability.[12] Isomers like 2-chloro-4-(trifluoromethyl)phenol are known intermediates in this sector.[12] The unique substitution pattern of the title compound offers a scaffold for developing new active ingredients with potentially novel modes of action or improved properties.[13]
-
Materials Science: The high thermal and chemical stability associated with the C-F bonds makes this compound a candidate for incorporation into specialty polymers, resins, or coatings where enhanced durability and resistance to degradation are required.[13]
Safety, Handling, and Storage Protocols
2-Chloro-3-(trifluoromethyl)phenol is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a combustible liquid that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3]
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement |
| Flammable Liquids | 4 | H227 - Combustible liquid |
| Acute Toxicity, Oral | 4 | H302 - Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312 - Harmful in contact with skin |
| Skin Corrosion/Irritation | 1C | H314 - Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H314 - Causes severe skin burns and eye damage |
Source: Thermo Fisher Scientific SDS[3]
Mandatory Handling Protocol
This protocol is a self-validating system; deviation from any step compromises the safety of the entire procedure.
-
Engineering Controls Assessment:
-
VERIFY that work will be conducted in a certified chemical fume hood with adequate airflow.
-
CONFIRM that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[14]
-
-
Personal Protective Equipment (PPE) Donning:
-
Gloves: Wear nitrile or neoprene gloves. Check for tears or holes before use. For prolonged contact, consider double-gloving.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[3]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
-
Chemical Handling Workflow:
-
Transport: Transport the chemical in a secondary, shatter-proof container.
-
Dispensing: Use a pipette or syringe for liquid transfer. Avoid pouring directly from the bottle when possible to minimize splash risk.
-
Heating: Keep away from open flames, sparks, and hot surfaces.[3] If heating is required, use a controlled heating mantle, oil bath, or heating block.
-
Spill Management: An appropriate spill kit (containing absorbent material for combustible liquids) must be available. In case of a small spill, absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.
-
-
Storage:
-
Disposal:
-
All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.
-
Conclusion
2-Chloro-3-(trifluoromethyl)phenol, CAS 138377-34-1, represents a highly functionalized aromatic building block with significant potential for synthetic innovation. While it is a hazardous material requiring careful handling, its unique electronic and steric properties make it a valuable tool for medicinal chemists and materials scientists. The strategic interplay of its hydroxyl, chloro, and trifluoromethyl groups offers multiple avenues for chemical modification, enabling the construction of novel and complex molecules with tailored properties for advanced applications.
References
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GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]
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